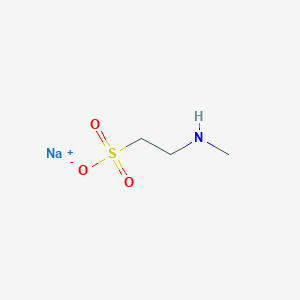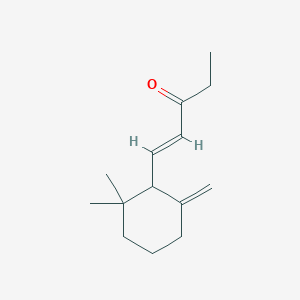
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one is an organic compound with the chemical formula C13H20O. It is a colorless to pale yellow liquid with an aromatic odor. This compound is known for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one can be synthesized through the reaction of a cyclic compound with ethylene carbene. The specific reaction conditions and steps can vary depending on the desired synthesis route. Generally, the reaction involves the use of a catalyst and controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the compound is typically produced through a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the reaction proceeds efficiently and safely. The compound is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-6-methylenecyclohexyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products Formed
The major products formed
Properties
CAS No. |
64070-16-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-en-3-one |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,13H,2,5-7,10H2,1,3-4H3 |
InChI Key |
VBPVRSYPVFNWFV-UHFFFAOYSA-N |
SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Isomeric SMILES |
CCC(=O)/C=C/C1C(=C)CCCC1(C)C |
Canonical SMILES |
CCC(=O)C=CC1C(=C)CCCC1(C)C |
Key on ui other cas no. |
64070-16-2 27417-37-4 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
1-(2,2-dimethyl-6-methylenecyclohexyl)pent-1-en-3-one; 1-(2,2-Dimethyl-6-methylenecyclohexyl)-1-penten-3-one; Einecs 264-653-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


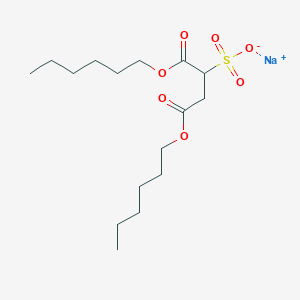

![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)

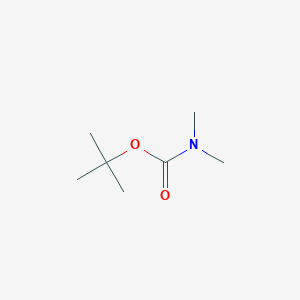

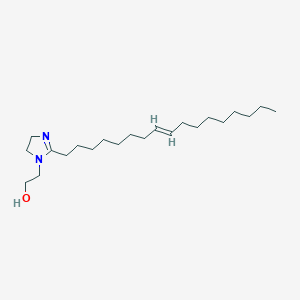
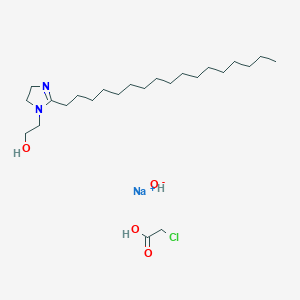
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
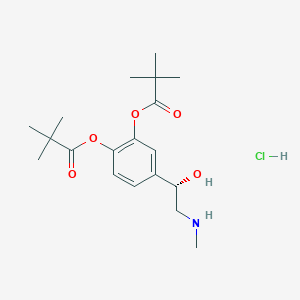
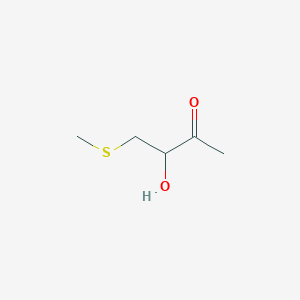
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
